molecular formula C12H11F2NO B14777530 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde

4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde

Cat. No.: B14777530
M. Wt: 223.22 g/mol
InChI Key: LPTUIPKITNOBRE-UHFFFAOYSA-N
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Description

4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde is a complex organic compound featuring a bicyclic structure with a nitrogen atom and two fluorine atoms attached to a benzaldehyde moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the 3-azabicyclo[3.1.0]hexane scaffold . This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzoic acid.

    Reduction: 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets. For instance, as a dual inhibitor of TYK2 and JAK1, it binds to the active sites of these enzymes, blocking their activity and thereby modulating cytokine signaling pathways . This inhibition can lead to reduced inflammation and immune response, making it a potential therapeutic agent for autoimmune diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde is unique due to the presence of both the 3-azabicyclo[3.1.0]hexane scaffold and the difluorobenzaldehyde moiety, which confer distinct chemical and biological properties. Its dual inhibitory action on TYK2 and JAK1 further distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H11F2NO

Molecular Weight

223.22 g/mol

IUPAC Name

4-(3-azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde

InChI

InChI=1S/C12H11F2NO/c13-10-1-7(6-16)2-11(14)12(10)15-4-8-3-9(8)5-15/h1-2,6,8-9H,3-5H2

InChI Key

LPTUIPKITNOBRE-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)C3=C(C=C(C=C3F)C=O)F

Origin of Product

United States

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